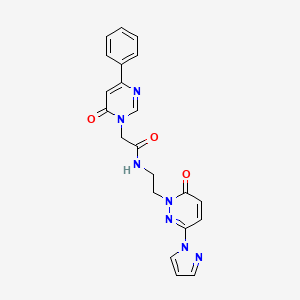

![molecular formula C9H9F3OS B2885417 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol CAS No. 427876-87-7](/img/structure/B2885417.png)

1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

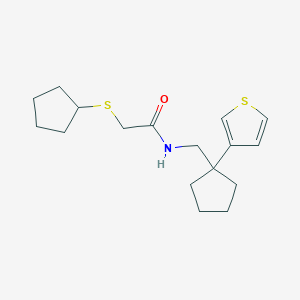

“1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol” is a chemical compound with the CAS Number: 427876-87-7 . It has a molecular weight of 222.23 . The IUPAC name for this compound is 1-[4-(trifluoromethoxy)phenyl]ethanethiol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique

Atomically Precise Metal Nanoclusters

Thiols, including compounds similar to "1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol," have been extensively used in the synthesis of atomically precise metal nanoclusters. These nanoclusters are stabilized by ligands such as thiols and phosphines, demonstrating their vital role in creating new materials with potential applications in catalysis, electronics, and nanotechnology. For instance, hydride-rich silver nanoclusters co-protected by phosphines have been synthesized, showcasing the use of thiols in forming stable, atomically precise nanoclusters with accessible metal sites for further functionalization (Bootharaju et al., 2016).

Polymer Science

In the realm of polymer science, thiols play a crucial role in radical polyaddition reactions, leading to the formation of polymers with unique properties. These reactions allow for the selective addition of thiol groups to allenyloxy groups, resulting in polymers that contain reactive carbon-carbon double bonds, which can undergo further functionalization (Sato et al., 1993).

Adsorbents for Organic Compounds

Thiol-functionalized materials have shown considerable promise as adsorbents for organic compounds. Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups have been developed as efficient adsorbents for volatile organic compounds. These materials exhibit a high surface area and affinity for adsorbing several organic compounds, highlighting the importance of thiol groups in environmental applications (Da̧browski et al., 2007).

Surface Modification and Corrosion Protection

Silane coatings functionalized with thiol groups have been used for the corrosion protection of metals. The strong bond formed between the thiolate and metal surfaces enhances the durability and efficacy of these coatings, offering a promising approach for protecting metals against corrosion. This application is particularly relevant in the context of materials engineering and protection against environmental degradation (Zucchi et al., 2004).

Propriétés

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXGPBJPXSJZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

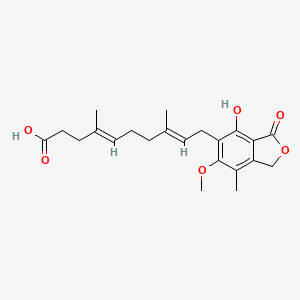

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)

![3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

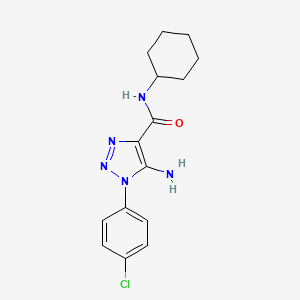

![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)

![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)

![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)